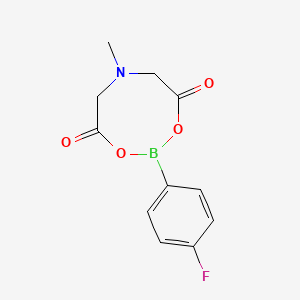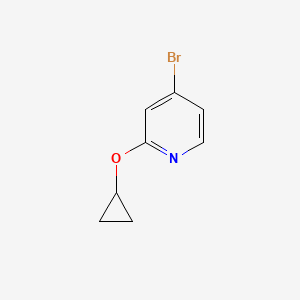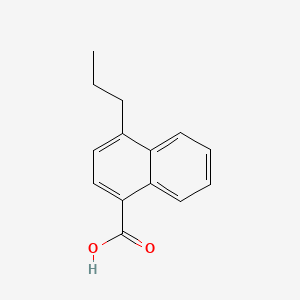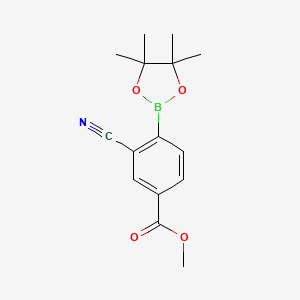
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride” is a chemical compound with the CAS Number: 1337880-30-4 . Its molecular formula is C14H18Cl2N2O and it has a molecular weight of 301.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16N2O.2ClH/c1-11-2-5-13 (6-3-11)17-14-7-4-12 (8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at room temperature .Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
Research on Cu(II) complexes with tridentate ligands, including one structurally similar to 2-(6-(p-tolyloxy)pyridin-3-yl)ethanamine dihydrochloride, demonstrated strong DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with these complexes. The presence of these complexes led to enhanced DNA cleavage activity, attributed to hydroxyl radicals generated in the presence of a reducing agent. Furthermore, the complexes exhibited low toxicity across various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential therapeutic applications (Kumar et al., 2012).
Catalytic Enantioselective Reduction
In the context of chemical synthesis, catalytic enantioselective borane reduction of benzyl oximes, involving similar compounds, has been utilized for the preparation of chiral amines. This process is significant for asymmetric synthesis, offering a method to obtain enantiomerically pure compounds, which is crucial in drug development and various fields of chemistry (Huang, Ortiz-Marciales, & Hughes, 2010).
Complexation with Metal Ions
The compound and its derivatives have been studied for their ability to form complexes with metal ions such as Cu(II) and Cd(II). These complexes have been characterized and show distinct geometrical structures and potential for interaction with biomolecules. This area of research is crucial for understanding the coordination chemistry of these compounds and exploring their potential in catalysis, material science, and biological applications (Mardani et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-[6-(4-methylphenoxy)pyridin-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-11-2-5-13(6-3-11)17-14-7-4-12(8-9-15)10-16-14;;/h2-7,10H,8-9,15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIHDXUUIMMFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(p-tolyloxy)pyridin-3-yl)ethanaMine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)








![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B596350.png)
![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
